![molecular formula C22H19N5OS B3011271 N-benzyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 1004185-75-4](/img/structure/B3011271.png)
N-benzyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been carried out based on the corresponding 2- { [6- (3,5-dimethyl-1 H -pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide . The reactions of hydrazide A with aryl isocyanate, aryl and alkyl isothiocyanates were performed . For instance, hydrazide A reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form 2- {2- [6- (3,5-dimethyl-1 H -pyrazol-1-yl)pyridazin-3-ylsulfanyl]acetyl}- N - (3,4-dichlorophenyl)hydrazine-1-carboxamide 1 and 2- {2- [6- (3,5-dimethyl-1 H -pyrazol-1-yl)pyridazin-3-ylsulfanyl]acetyl}- N - (4-methylphenyl)hydrazine-1-carbothioamide 2, respectively .Molecular Structure Analysis
The molecular structure of “N-benzyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide” is complex and is part of the pyrazolylpyridazine family, which is an interesting non-fused biheterocyclic system . The derivatives of this system have a wide spectrum of biological activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds involve the reactions of hydrazide A with aryl isocyanate, aryl and alkyl isothiocyanates . These reactions were performed in anhydrous benzene .Scientific Research Applications
Antioxidant Activity
The compound has been investigated for its antioxidant potential. In vitro assays revealed that certain derivatives of this compound exhibit significant interaction with the stable free radical DPPH (1,1-diphenyl-2-picrylhydrazyl radical). Additionally, they demonstrated scavenging activity against cationic radical ABTS•+ (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonate) radical cation) . These findings suggest its potential use in combating oxidative stress-related conditions.
Anti-Inflammatory Properties
Researchers have explored the anti-inflammatory activity of N-benzyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide derivatives. Notably, one specific derivative (bearing the 2,4-difluorophenyl motif) was found to be a potent inhibitor of soybean lipoxygenase (LOX) with an IC50 value of 10 μM . LOX inhibition is relevant in managing inflammatory processes.
Lipid Peroxidation Inhibition
Certain derivatives of this compound, such as those decorated with phenyl and 4-fluoro-3-methylphenyl motifs, exhibited strong inhibitory potency against lipid peroxidation . Lipid peroxidation contributes to cellular damage, making these derivatives potentially useful in preventing oxidative injury.
Herbicide Development
In a different context, 2-methoxybenzamide derivatives (related to this compound) have been identified as novel lead compounds for developing bleaching herbicides that target plant pigment biosynthesis . These herbicides play a crucial role in weed control.
Tuberculosis Research
While not directly related to the compound itself, pyrazinamide—a compound with a similar pyrazine moiety—has been used as a first-line drug in tuberculosis therapy . Investigating structural analogs like N-benzyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide may provide insights into new anti-tubercular agents.
Organic Synthesis
The synthesis and characterization of benzyl-protected 2-iodo-4-tert-octylphenol derivatives, including this compound, have been explored . Such studies contribute to the development of efficient synthetic methods.
Future Directions
The future directions for research on “N-benzyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide” and similar compounds could include further exploration of their biological activities and potential applications in scientific research. The search for new chemical plant protection products continues , and these compounds could potentially play a role in this field.
Mechanism of Action
Target of Action
The primary target of N-benzyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide is currently unknown
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it may interact with its targets through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific information on the compound’s target, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Once the target is identified, it will be possible to map out the biochemical pathways involved.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects can be determined through in vitro and in vivo studies once the target of the compound is identified.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature conditions might denature the compound, reducing its efficacy. Interactions with other molecules could either enhance or inhibit the compound’s action.
properties
IUPAC Name |
N-benzyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5OS/c28-21(23-15-17-5-2-1-3-6-17)16-29-22-12-11-20(25-26-22)18-7-9-19(10-8-18)27-14-4-13-24-27/h1-14H,15-16H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRJEPGKRYTXLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide |
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